N-[4-(piperidin-1-yl)but-2-yn-1-yl]benzamide
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the piperidine ring, followed by the addition of the but-2-yne group, and finally the attachment of the benzamide group. The exact methods and reagents used would depend on the specific conditions and requirements of the synthesis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzamide group would likely contribute to the compound’s polarity and could participate in hydrogen bonding. The piperidine ring could potentially impart basicity to the compound, while the but-2-yne group could add to the compound’s reactivity due to the presence of the triple bond .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the triple bond in the but-2-yne group, which could potentially undergo addition reactions. The benzamide group could participate in various reactions involving the carbonyl group or the amide group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzamide group could increase its solubility in polar solvents, while the but-2-yne group could potentially make it more reactive .Scientific Research Applications
N-[4-(piperidin-1-yl)but-2-yn-1-yl]benzamide'-(4-piperidinyl)but-2-yn-1-yl urea has a wide range of scientific research applications, including drug development, biochemistry, and physiology. In drug development, this compound'-(4-piperidinyl)but-2-yn-1-yl urea is used as a starting material for the synthesis of a variety of drugs, such as anti-inflammatory agents, antidiabetic agents, and anticancer agents. In biochemistry, this compound'-(4-piperidinyl)but-2-yn-1-yl urea is used as a reagent for the synthesis of various proteins and peptides. In physiology, this compound'-(4-piperidinyl)but-2-yn-1-yl urea is used as a reagent for the synthesis of various hormones and neurotransmitters.
Mechanism of Action
Target of Action
The primary target of Benzamide, N-(4-piperidino-2-butynyl)-, is the Hypoxia-inducible factor 1 (HIF-1) . HIF-1 is a heterodimeric protein composed of HIF-1α and HIF-1β subunits . It is an important transcription factor that targets a series of adaptation genes under hypoxic conditions .
Mode of Action
Benzamide, N-(4-piperidino-2-butynyl)-, interacts with its target, HIF-1, by inducing the expression of HIF-1α protein . This interaction results in changes in the transcription and expression of target genes .
Biochemical Pathways
The compound affects the HIF-1 pathway, which plays a crucial role in cellular response to hypoxia . The activation of this pathway leads to the upregulation of a variety of growth factors, allowing cells to proliferate, differentiate, and adapt to hypoxic microenvironment .
Result of Action
The activation of HIF-1 by Benzamide, N-(4-piperidino-2-butynyl)-, leads to the upregulation of the downstream target gene p21 . This results in the promotion of cell cycle arrest and apoptosis . Additionally, the compound upregulates the expression of cleaved caspase-3, further promoting apoptosis .
Action Environment
The action of Benzamide, N-(4-piperidino-2-butynyl)-, is influenced by the hypoxic environment in which it operates . Hypoxia, or low oxygen levels, is a common condition in tumor tissues . This environment can influence the efficacy and stability of the compound, as well as its ability to induce the overexpression of HIF-1α .
Advantages and Limitations for Lab Experiments
The main advantage of N-[4-(piperidin-1-yl)but-2-yn-1-yl]benzamide'-(4-piperidinyl)but-2-yn-1-yl urea for lab experiments is its availability. The compound is commercially available and can be easily synthesized in the lab. However, one of the main limitations is its low solubility in water, which can make it difficult to use in certain experiments. In addition, the compound is sensitive to light and heat, which can limit its usefulness in certain experiments.
Future Directions
There are a number of potential future directions for research on N-[4-(piperidin-1-yl)but-2-yn-1-yl]benzamide'-(4-piperidinyl)but-2-yn-1-yl urea. These include further research into the compound’s mechanism of action, its effects on various biochemical and physiological processes, and its potential therapeutic applications. In addition, research could be conducted into the synthesis of the compound, its solubility in various solvents, and its stability in different environments. Finally, research could be conducted into the potential toxicity of the compound and its interactions with other drugs.
Synthesis Methods
The synthesis of N-[4-(piperidin-1-yl)but-2-yn-1-yl]benzamide'-(4-piperidinyl)but-2-yn-1-yl urea can be achieved through a two-step reaction. The first step involves the reaction of piperidine with benzoyl chloride in an organic solvent, such as chloroform, to form this compound'-(4-piperidinyl)but-2-yn-1-yl urea. The second step involves the reaction of this compound'-(4-piperidinyl)but-2-yn-1-yl urea with an acid, such as hydrochloric acid, to form the desired product.
Safety and Hazards
properties
IUPAC Name |
N-(4-piperidin-1-ylbut-2-ynyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c19-16(15-9-3-1-4-10-15)17-11-5-8-14-18-12-6-2-7-13-18/h1,3-4,9-10H,2,6-7,11-14H2,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDIVNQXECMIKLN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC#CCNC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60163382 | |
Record name | Benzamide, N-(4-piperidino-2-butynyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60163382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1465-01-6 | |
Record name | Benzamide, N-(4-piperidino-2-butynyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001465016 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzamide, N-(4-piperidino-2-butynyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60163382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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